Regulatory Identity and Pharmacopoeial Requirement
2-Chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is designated as Cinchocaine EP Impurity A and is a mandated European Pharmacopoeia (EP) Reference Standard for the quality control of cinchocaine active pharmaceutical ingredient and finished drug products . Unlike generic chlorinated quinoline derivatives, this exact compound is listed in the EP monograph and is required for system suitability testing, method validation, and impurity quantitation in Abbreviated New Drug Applications (ANDAs) [1]. Generic or in-house analogs lack this official compendial status and cannot be substituted in a regulatory filing context.
| Evidence Dimension | Regulatory compendial designation |
|---|---|
| Target Compound Data | Explicitly named Cinchocaine EP Impurity A, EP Reference Standard |
| Comparator Or Baseline | Generic 2-chloroquinoline derivatives or in-house impurity standards |
| Quantified Difference | Official pharmacopoeial monograph designation (qualitative; no quantitative difference score available) |
| Conditions | European Pharmacopoeia monograph for cinchocaine |
Why This Matters
For pharmaceutical quality control and regulatory submissions, only the officially designated EP reference standard ensures compliance with compendial methods and acceptance criteria.
- [1] ChemWhat. (n.d.). Cinchocaine EP Impurity A. CAS 87864-14-0. Product Data Sheet. View Source
